molecular formula C23H18ClN7O2 B6563780 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide CAS No. 1006003-17-3

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide

Cat. No. B6563780
CAS RN: 1006003-17-3
M. Wt: 459.9 g/mol
InChI Key: XCCWWCBFZBIZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds . It is similar to a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems including a pyrazolo[3,4-d]pyrimidine core and a 1,2,3-triazole ring . The compound also contains a methylene-oxy group linking the pyrazolo[3,4-d]pyrimidine core with the 1,4-disubstituted-1,2,3-triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is typically performed under ultrasonic assistance, which can improve the yield of the reaction .

Scientific Research Applications

Biological Activities

Pyrazoles, which are part of the compound’s structure, have been found to have a variety of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

CDK2 Inhibition

Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like the one , have been found to be effective inhibitors of CDK2 . CDK2 inhibition is a promising target for cancer treatment that selectively targets tumor cells .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial activity. Similar compounds have been found to be effective against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Aspergillus flavus, Aspergillus fumigates, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes .

Drug Metabolism and Pharmacokinetics (DMPK)

Compounds with similar structures have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . This suggests that the compound could potentially be developed into a drug with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Antitumor Activity

The compound’s structure suggests potential antitumor activity. Similar compounds have been found to inhibit tumor growth in a breast cancer xenograft model .

Neurotoxic Potentials

The compound’s structure suggests potential neurotoxic potentials. Similar compounds have been found to affect the activity of acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in the brain .

Future Directions

Future research could focus on further exploring the biological and pharmacological activities of this compound. In particular, its potential antitumor activity could be of interest given the reported activities of similar compounds . Additionally, further studies could aim to optimize the synthesis process to improve yield and purity .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O2/c1-14-10-20(28-23(32)17-8-3-4-9-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-7-5-6-15(24)11-16/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWWCBFZBIZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.